molecular formula C20H38O3 B12542444 2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane CAS No. 142088-54-8

2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane

Cat. No.: B12542444
CAS No.: 142088-54-8
M. Wt: 326.5 g/mol
InChI Key: FNPZQIJVXCCZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane is a chemical compound with a complex structure that includes a methoxy group and a tetradecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane typically involves the reaction of a tetradecene derivative with a methoxy group under specific conditions. The process may include steps such as:

    Formation of the Tetradecene Chain: This can be achieved through various organic synthesis methods, including the use of Grignard reagents or Wittig reactions.

    Introduction of the Methoxy Group: This step involves the use of methanol or other methoxy-containing reagents under acidic or basic conditions to introduce the methoxy group.

    Cyclization to Form the Oxane Ring: The final step involves cyclization, which can be facilitated by using catalysts or specific reaction conditions to form the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.

    Substitution: The methoxy group or other parts of the molecule can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of 2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane involves its interaction with specific molecular targets and pathways. The methoxy group and tetradecene chain can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-11-(2-methoxyphenyl)-4,6,10-trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-ol
  • 6-Methoxyflavanone
  • 3,4,5-Trihydroxy-6-{[8-methoxy-6-(3-methylbut-2-en-1-yl)-2-oxo-2H-chromen-7-yl]oxy}oxane-2-carboxylic acid

Uniqueness

2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane is unique due to its specific structure, which includes a long tetradecene chain and a methoxy group

Properties

CAS No.

142088-54-8

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

2-(7-methoxytetradec-4-enoxy)oxane

InChI

InChI=1S/C20H38O3/c1-3-4-5-6-9-14-19(21-2)15-10-7-8-12-17-22-20-16-11-13-18-23-20/h7,10,19-20H,3-6,8-9,11-18H2,1-2H3

InChI Key

FNPZQIJVXCCZJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC=CCCCOC1CCCCO1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.